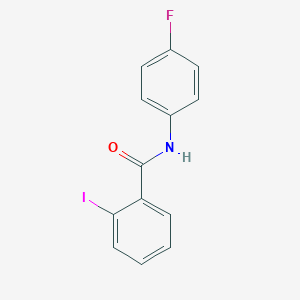

N-(4-fluorophenyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9FINO |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H9FINO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |

InChI Key |

ILKHSQUPOJKBCS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving N 4 Fluorophenyl 2 Iodobenzamide

Synthetic Pathways for N-(4-fluorophenyl)-2-iodobenzamide

The synthesis of this compound is a critical first step for its subsequent applications. Researchers have focused on optimizing reaction conditions to improve efficiency and yield.

Established Reaction Conditions for this compound Synthesis

The standard synthesis of this compound typically involves the acylation of 4-fluoroaniline (B128567) with 2-iodobenzoyl chloride. While specific reaction conditions can vary, a general procedure involves dissolving the reactants in a suitable solvent and often includes a base to neutralize the hydrogen chloride byproduct. One reported synthesis yielded the product as a white powder. unitn.itacs.org

Methodological Enhancements and Yield Optimization in this compound Preparation

Efforts to improve the synthesis of this compound have focused on maximizing yield and purity. One documented preparation reported a yield of 81%. unitn.itacs.org Further optimization strategies may involve exploring different solvent systems, bases, and reaction temperatures to enhance the efficiency of the acylation reaction.

This compound as a Precursor for Diverse Chemical Entities

The true value of this compound lies in its utility as a building block for more complex molecules, most notably organoselenium compounds.

Synthesis of 1,2-Benzisoselenazol-3(2H)-ones and Ebselen (B1671040) Derivatives

This compound is a key starting material for the synthesis of 2-(4-fluorophenyl)benzo[d] nih.govnih.govselenazol-3(2H)-one, a derivative of Ebselen. nih.gov Ebselen and its derivatives are of significant interest due to their antioxidant and anti-inflammatory properties. google.com The core transformation involves the formation of a carbon-selenium bond, which can be achieved through several catalytic methods.

Copper-Catalyzed C-Se Bond Formation

Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 1,2-benzisoselenazol-3(2H)-ones from this compound. nih.govgoogle.com A common method involves the reaction of this compound with a selenium source, such as potassium selenocyanate (B1200272) (KSeCN), in the presence of a copper(I) iodide (CuI) catalyst, a ligand like 1,10-phenanthroline (B135089), and a base such as cesium carbonate in a solvent like N,N-dimethylformamide (DMF). nih.govgoogle.com

This thermal method typically requires heating to around 100°C. nih.govgoogle.com The ligand, 1,10-phenanthroline, plays a crucial role in facilitating the C-Se bond formation, likely through an atom transfer mechanism. nih.gov Optimization of this thermal method has shown that using acetonitrile (B52724) as the solvent can lead to high yields. nih.gov

Table 1: Thermal Synthesis of 2-phenyl-1,2-benzisoselenazol-3(2H)-one (Ebselen) from N-phenyl-2-halobenzamides This table illustrates the optimization of reaction conditions for a related Ebselen synthesis, providing insights applicable to this compound.

| Entry | Halide (X) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Br | DMF | 71 |

| 2 | Br | Acetonitrile | 89 |

| 3 | I | Acetonitrile | 91 |

| 4 | Cl | Acetonitrile | 33 |

Data sourced from a study on the thermal synthesis of Ebselen, highlighting the effect of the halogen and solvent on the reaction yield. nih.gov

Photoinduced Approaches for Chalcogen Bond Formation

A significant advancement in the synthesis of Ebselen derivatives is the development of a photoinduced, copper-mediated cross-coupling reaction. nih.gov This method represents a milder alternative to the traditional thermal approach, allowing for the formation of the C-Se bond at lower temperatures. nih.gov

The photoinduced reaction is typically carried out using a copper(I) source and a base, but notably, it can proceed efficiently in the absence of a ligand like 1,10-phenanthroline. nih.gov The proposed mechanism for this photoinduced activation involves a single electron transfer (SET) process. nih.gov Ambient light has been shown to be sufficient to generate a yield, although the use of specific UV lamps can significantly improve the outcome. nih.gov

Table 2: Optimization of Photoinduced Synthesis of 2-phenyl-1,2-benzisoselenazol-3(2H)-one (Ebselen) This table showcases the optimization of the photoinduced synthesis of Ebselen, demonstrating the influence of light and other reaction parameters.

| Entry | Light Source | Base | Yield (%) |

|---|---|---|---|

| 1 | 2 x 8 W black light blue lamps | NaOtBu | 81 |

| 2 | Ambient light | NaOtBu | 21 |

| 3 | 250 W IR lamp | NaOtBu | 63 |

| 4 | No light | NaOtBu | No reaction |

Data from a study on the photoinduced synthesis of Ebselen, illustrating the critical role of light in the reaction. nih.gov

Derivatization Strategies at the Iodo- and Amide Moieties

The dual reactivity of the iodo and amide functionalities in this compound allows for a range of chemical transformations. These modifications are pivotal for creating diverse molecular scaffolds, particularly for applications in medicinal chemistry and materials science. Key strategies focus on intramolecular cyclization and substitution at the amide nitrogen.

A significant derivatization involves the copper-promoted intramolecular C-Se bond formation, which simultaneously engages both the ortho-iodo group and the amide N-H bond. This transformation leads to the synthesis of 2-aryl-1,2-benzisoselenazol-3(2H)-ones, a class of compounds known for their biological activities. nih.govresearchgate.net The reaction typically proceeds by treating this compound with a selenium source, such as potassium selenocyanate (KSeCN), in the presence of a copper(I) iodide (CuI) catalyst. nih.govresearchgate.net

The efficiency and conditions of this cyclization can be tuned. Thermal methods require heating, often in the presence of a ligand like 1,10-phenanthroline and a base such as cesium carbonate, in a solvent like N,N-dimethylformamide (DMF). researchgate.net Alternatively, a photoinduced copper-mediated cross-coupling has been developed, which can proceed at lower temperatures. nih.gov This reaction highlights the versatility of the this compound scaffold in constructing complex heterocyclic systems. nih.govresearchgate.net In one specific example, this compound was used as the starting material to produce a white solid ebselen derivative with a 19% yield. nih.gov

Table 1: Conditions for Copper-Promoted Synthesis of 2-(4-fluorophenyl)benzo[d] nih.govresearchgate.netselenazol-3(2H)-one

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | researchgate.net |

| Catalyst | Copper(I) iodide (CuI) | researchgate.net |

| Ligand | 1,10-phenanthroline | researchgate.net |

| Selenium Source | Potassium selenocyanate (KSeCN) | researchgate.net |

| Base | Cesium carbonate (Cs₂CO₃) | researchgate.net |

| Solvent | N,N-dimethylformamide (DMF) | researchgate.net |

| Temperature | 100 °C | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

Derivatization can also occur exclusively at the amide moiety. For instance, the amide nitrogen can be substituted, as demonstrated by the preparation of compounds like N-ethyl-N-((4-fluorophenyl)sulfonyl)-2-iodobenzamide. rsc.org This type of reaction, often involving acylation or sulfonylation, alters the electronic and steric properties of the amide group, providing another avenue for generating structural diversity while preserving the reactive iodo-substituent for subsequent cross-coupling reactions. research-solution.com

Preparation of Related N-(4-fluorophenyl) Benzamide (B126) Analogues (e.g., N-(3-Amino-4-fluorophenyl)-2-iodobenzamide)

The synthesis of analogues of this compound often involves modifying the N-phenyl ring. A key analogue, N-(3-Amino-4-fluorophenyl)-2-iodobenzamide, introduces a reactive amino group, which can serve as a handle for further functionalization. fluorochem.co.ukbldpharm.com The preparation of this compound is not directly reported but can be achieved through a well-established two-step synthetic sequence involving nitration followed by reduction.

This synthetic approach is analogous to the preparation of similar substituted aminobenzamides. For example, the synthesis of N-(3-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide is achieved by the reduction of its nitro precursor, N-(4-fluoro-3-nitrophenyl)-5-chloro-2-hydroxybenzamide, using tin(II) chloride (SnCl₂) in ethanol. nih.gov

Following this established methodology, the synthesis of N-(3-Amino-4-fluorophenyl)-2-iodobenzamide would proceed as follows:

Step 1: Amide Formation to yield N-(4-fluoro-3-nitrophenyl)-2-iodobenzamide. The initial step is the condensation of 2-iodobenzoyl chloride with 4-fluoro-3-nitroaniline. This standard amidation reaction forms the core benzamide structure. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Step 2: Reduction of the Nitro Group. The intermediate, N-(4-fluoro-3-nitrophenyl)-2-iodobenzamide, is then subjected to a reduction reaction to convert the nitro group to an amine. A common and effective method for this transformation is the use of a reducing agent like tin(II) chloride in a solvent such as ethanol, heated to reflux. nih.gov Other methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, could also be employed. researchgate.net This step yields the final product, N-(3-Amino-4-fluorophenyl)-2-iodobenzamide.

Table 2: Proposed Synthetic Route for N-(3-Amino-4-fluorophenyl)-2-iodobenzamide

| Step | Reaction | Key Reagents | Product | Source (Analogous) |

|---|---|---|---|---|

| 1 | Amidation | 2-Iodobenzoyl chloride, 4-Fluoro-3-nitroaniline, Base (e.g., Pyridine) | N-(4-fluoro-3-nitrophenyl)-2-iodobenzamide | nih.gov |

| 2 | Nitro Reduction | Tin(II) chloride (SnCl₂), Ethanol | N-(3-Amino-4-fluorophenyl)-2-iodobenzamide | nih.gov |

This synthetic strategy allows for the specific introduction of an amino group onto the N-phenyl ring, creating a versatile building block for the synthesis of more complex molecules. nih.gov

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl 2 Iodobenzamide Derivatives and Analogues

Impact of Structural Modifications on Efficacy Against Biological Targets

The presence and position of a fluorine atom on the N-phenyl ring are critical determinants of biological activity. The unique properties of fluorine, such as its small size and high electronegativity, allow it to modulate the physicochemical properties of the molecule, including its binding affinity to target proteins. acs.orgdrughunter.com

Fluorine's Role : The substitution of a hydrogen atom with fluorine can significantly enhance biological activity. acs.org For example, in a series of salicylanilides, a class of compounds with some structural similarities to the benzamides , the introduction of electron-withdrawing groups on the aniline (B41778) ring was found to be a major driver of potency. nih.gov Specifically, a single trifluoromethyl group in the para position led to a slight increase in potency. nih.gov In some cases, the ortho-fluorine can form an intramolecular hydrogen bond with the amide hydrogen, stabilizing a conformation favorable for binding. nih.gov However, the effect of fluorination is complex and not always predictable, with ortho-fluorination sometimes leading to increased potency while fluorination of aliphatic parts may decrease it. nih.gov

Other Halogenations : The replacement of fluorine with other halogens like chlorine or bromine on the N-phenyl ring of benzamide (B126) derivatives has been explored. In a series of 2-fluoro-N-(halophenyl)benzamides, the chloro, bromo, and iodo derivatives were found to be isostructural. researchgate.net In another study on salicylanilides, replacing a chloro substituent with fluorine, bromine, or iodine resulted in only minor changes in potency, suggesting that a weak electron-withdrawing group at this position is the key requirement. nih.gov However, in a different series of fenpropimorph-derived compounds, nitro-substituted derivatives were generally more potent than their fluorinated counterparts, indicating that stronger electron-withdrawing properties can enhance binding to sigma receptors. nih.gov

The following table summarizes the impact of different substitutions on the N-phenyl ring of benzamide analogues on their biological activity.

| Compound/Modification | Substitution on Phenyl Ring | Key Finding |

| Salicylanilide (B1680751) Analogue | Single para-trifluoromethyl group | Slight enhancement in potency. nih.gov |

| Fenpropimorph Derivative | Nitro group (vs. fluorine) | More potent, suggesting enhanced binding with σ1R due to stronger electron-withdrawing properties. nih.gov |

| 2-Fluoro-N-(halophenyl)benzamides | 2-chloro, 2-bromo, 2-iodo | Isostructural, with the ortho-fluorine forming a rigid intramolecular hydrogen bond. researchgate.net |

| Salicylanilide Analogue | 5-fluoro, 5-bromo, or 5-iodo (vs. 5-chloro) | Only small changes in potency. nih.gov |

The amide linker is a crucial component of the N-(4-fluorophenyl)-2-iodobenzamide scaffold, and modifications in this region often lead to a significant loss of activity.

Amide Bond Isosteres : The amide group is susceptible to enzymatic cleavage in the body. cambridgemedchemconsulting.com To improve metabolic stability, researchers have explored replacing the amide bond with various bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. drughunter.comnih.gov Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp For instance, replacing an amide with a trifluoroethylamine can lead to high potency and metabolic stability. u-tokyo.ac.jp However, in a series of salicylanilides, replacing the amide with a urea (B33335), ester, or reversing the amide linkage resulted in a complete loss of activity. nih.gov A thioamide replacement, however, slightly improved activity. nih.gov

Conformational Constraints : The geometry of the amide bond is important. Ring systems can be used to "freeze" the amide in a specific conformation, which can be beneficial for activity. cambridgemedchemconsulting.com

The table below details the effects of various amide linker modifications on the activity of benzamide-related compounds.

| Original Functional Group | Bioisosteric Replacement | Effect on Activity | Reference |

| Amide | Trifluoroethylamine | Can lead to high potency and metabolic stability. | u-tokyo.ac.jp |

| Amide | Urea | Inactive in a salicylanilide series. | nih.gov |

| Amide | Reversed Amide | Complete loss of activity in a salicylanilide series. | nih.gov |

| Amide | Ester | Complete loss of activity in a salicylanilide series. | nih.gov |

| Amide | Thioamide | Slightly improved activity in a salicylanilide series. | nih.gov |

| Amide | Sulfonamide | Complete loss of activity in a salicylanilide series. | nih.gov |

| Amide | 1,2,3-Triazole | Resistant to cleavage and can retain or improve biological activity. | cambridgemedchemconsulting.comnih.gov |

The substituents on the 2-iodobenzamide (B1293540) portion of the molecule also play a significant role in its biological activity.

Iodine Atom : The iodine atom itself is a key feature. Its ability to form halogen bonds, which are non-covalent interactions involving a halogen atom, can be important for binding to biological targets. acs.org The strength of this interaction is influenced by the electron density of the surrounding atoms. nih.gov In palladium-catalyzed cyclization reactions, the iodine atom in 2-iodobenzamide makes it more reactive than its brominated analogue.

Other Substituents : The introduction of other substituents on the iodinated benzene (B151609) ring can modulate activity. For example, the presence of electron-withdrawing groups can enhance catalytic activity in certain reactions. In the context of sigma receptor ligands, modifications to this part of the molecule can influence affinity and selectivity.

Correlation of Structural Features with Receptor Subtype Selectivity (e.g., Sigma-1 vs. Sigma-2 Receptors)

Many this compound derivatives and their analogues exhibit affinity for sigma receptors, which are implicated in a variety of cellular functions and are targets for cancer therapeutics and imaging agents. acs.orgmdpi.com The structural features of these ligands determine their selectivity for sigma-1 (σ1) versus sigma-2 (σ2) receptor subtypes.

General Features of Sigma Receptor Ligands : A common pharmacophore model for σ1 receptor ligands includes a basic nitrogen atom, two hydrophobic groups, and a hydrogen-bonding center. acs.org

Achieving Selectivity : Even modest structural changes can have a major impact on σ1/σ2 selectivity. nih.gov For example, in a series of fenpropimorph-derived compounds, a nitro substituent on the phenyl ring led to more potent σ1R binding compared to a fluorine substituent. nih.gov In another series of spiro[isobenzofuran-1,4'-piperidine] derivatives, specific substitutions led to high selectivity for the σ2 receptor. acs.org The introduction of a fluorine atom or a trifluoromethyl group at the spiropiperidine benzene ring was found to reduce σ2R affinity or selectivity. mdpi.com

The following table illustrates how structural modifications influence sigma receptor selectivity.

| Compound Series | Structural Modification | Impact on Selectivity | Reference |

| Fenpropimorph Derivatives | Nitro substituent on phenyl ring (vs. fluorine) | More potent σ1R binding. | nih.gov |

| Spiro[isobenzofuran-1,4'-piperidine] Derivatives | Introduction of fluorine or trifluoromethyl group at spiropiperidine benzene ring | Reduces σ2R affinity or selectivity. | mdpi.com |

| SA4503 and FE-SA4503 | Fluoroethyl analog (FE-SA4503) vs. SA4503 | Both exhibit 14-fold selectivity for σ1 over σ2 receptors. | nih.gov |

Insights Derived from SAR for Rational Design of Enhanced Analogues

The wealth of SAR data provides a strong foundation for the rational design of new this compound analogues with improved properties. acs.orgnih.govtandfonline.com

Targeted Modifications : By understanding which parts of the molecule are critical for activity and selectivity, medicinal chemists can make targeted modifications to enhance desired properties while minimizing off-target effects. For example, knowing that an electron-withdrawing group on the N-phenyl ring is beneficial can guide the synthesis of new analogues with different electron-withdrawing substituents. nih.gov

Bioisosteric Replacement : The strategic use of bioisosteres for the amide linker can lead to compounds with improved metabolic stability and bioavailability. cambridgemedchemconsulting.comnih.gov The choice of bioisostere depends on the specific context of the target and the desired properties.

Pharmacophore Modeling : Ligand-based pharmacophore models, developed from the structures of known active compounds, can be used to design new molecules with a high probability of binding to the desired target. acs.org

The systematic exploration of the chemical space around the this compound scaffold, guided by SAR principles, continues to be a powerful approach for the discovery of novel and improved therapeutic and diagnostic agents.

Mechanistic Investigations of Biological Activities Exhibited by N 4 Fluorophenyl 2 Iodobenzamide Analogues

Enzyme Inhibition Mechanism Studies

The inhibitory effects of N-(4-fluorophenyl)-2-iodobenzamide analogues have been explored against several classes of enzymes, revealing diverse mechanisms of action.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease, Papain-like Protease)

Analogues of this compound have been investigated as inhibitors of viral proteases, which are crucial for viral replication. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are key targets for antiviral therapies. nih.govmdpi.com

The SARS-CoV-2 Mpro is a cysteine protease that facilitates viral replication through the cleavage of polyproteins. mdpi.com Ebselen (B1671040), an organoselenium compound, and its derivatives have been identified as inhibitors of Mpro. nih.govnih.gov The inhibitory mechanism involves the formation of a covalent bond between the selenium atom of the inhibitor and the cysteine residue in the catalytic dyad of the enzyme. nih.gov Structural studies have shown that ebselen derivatives can bind to the Mpro active site, leading to the formation of a selenenylsulfide bond with the catalytic cysteine. nih.gov This interaction is often followed by hydrolysis, resulting in a modified, inhibited enzyme. nih.gov

Similarly, the SARS-CoV-2 PLpro, another cysteine protease essential for viral replication and immune evasion, is a target for these compounds. mdpi.commdpi.com Inhibitors can act covalently, forming a thioether bond with the catalytic Cys111 residue, or non-covalently through interactions like hydrogen bonds and hydrophobic forces. mdpi.com

Interactive Table: SARS-CoV-2 Main Protease (Mpro) Inhibitors

| Compound | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| Ebselen | 0.04 ± 0.013 | Covalent modification of catalytic cysteine |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 | Active site interaction |

Inhibition of Mycobacterial Enzymes (e.g., Antigen 85C)

The antigen 85 (Ag85) complex in Mycobacterium tuberculosis, particularly Ag85C, is a family of mycoloyltransferases essential for the biosynthesis of the mycobacterial cell wall. mpg.denih.gov Inhibition of these enzymes disrupts the formation of trehalose (B1683222) dimycolate (cord factor), a key virulence factor, and other cell wall components. mpg.denih.govnih.gov

Ebselen and its derivatives have been shown to inhibit Ag85C. nih.govacs.org The mechanism involves the formation of a selenenylsulfide bond with a cysteine residue (Cys209) in the enzyme's active site. nih.gov This covalent modification blocks the enzyme's mycoloyltransferase activity, leading to an accumulation of trehalose monomycolate and ultimately inhibiting bacterial growth. nih.govnih.gov

Urease Enzyme Inhibition Mechanisms

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a virulence factor for some bacteria and a target for inhibitors. nih.govnih.gov The inhibition of urease can occur through two main mechanisms: active site-directed inhibition by substrate-like molecules or mechanism-based inhibition. nih.gov Inhibitors often chelate the nickel ions in the active site through functional groups containing oxygen, nitrogen, or sulfur atoms. nih.gov The presence of bulky groups on the inhibitor can hinder its entry into the active site. nih.gov For instance, 4-bromophenylboronic acid has been identified as an effective urease inhibitor. nih.govresearchgate.net

Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition Pathways

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. nih.gov Overexpression of HDACs is linked to the development of various cancers, making them a target for cancer therapy. nih.gov A derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has shown selective inhibition of class I HDACs, with particular potency against HDAC3. nih.gov This inhibition leads to the promotion of apoptosis and cell cycle arrest in cancer cells. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition: The EGFR is a transmembrane receptor that, upon activation, initiates signaling pathways controlling cell growth and proliferation. nih.gov Overactivity of EGFR TK is a hallmark of many cancers. nih.govresearchgate.netplos.org Inhibitors of EGFR TK, such as those based on the 4-anilinoquinazoline (B1210976) scaffold, act by competing with ATP for its binding site in the intracellular catalytic domain of the enzyme. itn.pt This prevents receptor autophosphorylation and blocks the downstream signaling pathways that drive cancer progression. nih.govitn.pt

Receptor Binding and Downstream Signaling Pathway Modulation

Beyond enzyme inhibition, this compound analogues also exert their biological effects by interacting with specific receptors and modulating their signaling cascades.

Sigma Receptor (σR) Binding and Functional Consequences

Sigma receptors (σRs), which are classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of cellular processes, including cell proliferation and cancer. acs.orgnih.gov These receptors are often overexpressed in tumor cells. acs.org

This compound analogues have been developed as ligands for sigma receptors. acs.orgresearchgate.net The binding of these ligands can have several functional consequences:

Induction of Cell Death: σ2R ligands have been shown to induce cytotoxic effects in tumor cells through both caspase-dependent and -independent pathways. nih.gov

Modulation of Calcium Signaling: σ1Rs are chaperone proteins located at the endoplasmic reticulum (ER) that regulate intracellular calcium (Ca2+) signaling through interaction with the IP3 receptor. nih.govfrontiersin.org Ligand binding can modulate this interaction, affecting Ca2+ efflux from the ER. nih.gov

Antiproliferative Effects: Agonists of the σ2 receptor can inhibit tumor cell proliferation. researchgate.net Conversely, some σ1R ligands have been shown to protect cancer cells from apoptosis. tandfonline.com

The binding affinity of these compounds to sigma receptors can be influenced by their chemical structure. For example, the presence of a fluorine atom can shift the binding preference towards the σ2 subtype. acs.org The nitrogen atom in the alkyl chain is also crucial for binding to the σ1 receptor. acs.org

Interactive Table: Sigma Receptor Ligand Binding Affinities

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| AD258 | σ1R | 3.5 |

| AD258 | σ2R | 2.6 |

This table shows the high binding affinity of compound AD258 for both sigma receptor subtypes. acs.org

Dopamine (B1211576) D2 Receptor Binding and Imaging

Analogues of this compound have been investigated for their potential as imaging agents for dopamine D2 receptors in the central nervous system (CNS). nih.gov The dopamine D2 receptor is a significant target in the study and treatment of various neurological and psychiatric disorders. uni-regensburg.dediva-portal.org The ability to visualize these receptors in vivo is a crucial tool for understanding disease pathology and for the development of new therapeutics. nih.gov

Radiolabeled iodobenzamide analogues have been synthesized and evaluated for their binding affinity to dopamine D2 receptors. nih.gov For instance, a series of iodinated benzamides with fused ring systems were developed to explore their potential for specific dopamine receptor localization. nih.gov One such analogue, [125I]IBF (21), demonstrated high specific binding to rat striatal tissue, which is rich in dopamine D2 receptors. nih.gov The binding was found to be saturable with a high affinity, as indicated by a low dissociation constant (Kd) of 0.106 +/- 0.015 nM. nih.gov

Competition binding assays are a standard method to determine the affinity and selectivity of a new ligand. In these studies, the ability of various known receptor ligands to displace the radiolabeled analogue from the receptor is measured. For [125I]IBF (21), the order of potency for displacement was determined to be: spiperone (B1681076) > IBF (21) > IBZM > (+)-butaclamol > (+/-)-ADTN,6,7 > ketanserin (B1673593) > SCH-23390 >> propranolol. nih.gov This profile indicates a high affinity and specificity for the D2 receptor.

The in vivo biodistribution of these analogues is also a critical factor. Studies in rats have shown that intravenously injected [125I]IBF (21) concentrates in the striatal area, further supporting its potential as a D2 receptor imaging agent. nih.gov Similarly, [123I]IBZM, another iodobenzamide analogue, has been established as a CNS D2 dopamine receptor imaging agent. nih.gov The development of such agents is driven by the need to investigate the versatility of the parent benzamide (B126) structure for localizing specific dopamine receptor populations. nih.gov

Interactive Data Table: Competition Binding of D2 Receptor Ligands with [125I]IBF (21)

| Compound | Receptor Target(s) | Potency Rank |

|---|---|---|

| Spiperone | D2, D3, D4, 5-HT1A, 5-HT2A | 1 |

| IBF (21) | D2 | 2 |

| IBZM | D2 | 3 |

| (+)-Butaclamol | D1, D2 | 4 |

| (+/-)-ADTN,6,7 | D1, D2 | 5 |

| Ketanserin | 5-HT2A | 6 |

| SCH-23390 | D1 | 7 |

Characterization of Covalent versus Non-Covalent Binding Interactions

The nature of the interaction between a drug molecule and its target protein, whether covalent or non-covalent, is a fundamental aspect of its mechanism of action and has significant implications for its pharmacological properties. nih.govdrughunter.com

Non-covalent interactions are typically reversible and involve forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. drughunter.com The affinity of a non-covalent inhibitor is often described by its inhibition constant (Ki). drughunter.com Many traditional drugs are non-covalent inhibitors. encyclopedia.pub

Covalent inhibitors, on the other hand, form a stable, chemical bond with their target protein. nih.govdrughunter.com This binding can be either reversible or irreversible. drughunter.com Covalent drugs often exhibit prolonged duration of action and can be more potent. encyclopedia.pub However, there is a potential for off-target effects and toxicity if the inhibitor is not highly selective for its intended target. researchgate.netsygnaturediscovery.com

In the context of drug design, understanding and characterizing the binding mode is crucial. For example, in the development of inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, derivatives of ebselen were designed to enhance non-covalent interactions within the Mpro binding pocket to improve potency and antiviral activity. nih.gov While ebselen itself has been shown to form a covalent bond with cysteine residues in Mpro, the strategy of increasing non-covalent interactions in its derivatives highlights the nuanced approach to inhibitor design. nih.gov

The characterization of binding interactions often involves a combination of techniques, including enzyme kinetics, mass spectrometry, and structural biology methods like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov For covalent inhibitors, kinetic analysis is used to determine parameters such as the rate of covalent bond formation (kinact) and the initial non-covalent binding affinity (KI). sygnaturediscovery.com

Interactive Data Table: Comparison of Covalent and Non-Covalent Inhibitors

| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |

|---|---|---|

| Binding Nature | Formation of a chemical bond | Based on intermolecular forces |

| Reversibility | Can be reversible or irreversible | Generally reversible |

| Duration of Action | Often prolonged | Depends on dissociation rate |

| Potency | Can be very high | Variable |

| Key Affinity Metric | kinact / KI | Ki (inhibition constant) |

| Potential Risks | Off-target toxicity, immunogenicity | Generally lower risk of irreversible toxicity |

Advanced Research Applications and Future Perspectives for N 4 Fluorophenyl 2 Iodobenzamide in Medicinal Chemistry

Development of N-(4-fluorophenyl)-2-iodobenzamide-derived Fluorescent Probes for Biological Target Characterization

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding the function of biological targets in real-time. semanticscholar.org The this compound scaffold is an attractive core for the design of such probes. The presence of the 2-iodo group facilitates the attachment of various fluorophores through well-established transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the creation of a diverse library of fluorescent molecules tailored for specific biological applications.

The design strategy for these probes often involves linking the benzamide (B126) scaffold, which can be modified to bind a specific protein target, to a fluorescent reporter. The interaction between the probe and its biological target can induce a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response), enabling the detection and quantification of the target. semanticscholar.org For instance, derivatives of the this compound scaffold could be designed to target specific enzymes or receptors, with the binding event altering the electronic properties of the attached fluorophore, leading to a measurable change in light emission. rsc.org The development of near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower background autofluorescence. magtech.com.cn The versatility of the scaffold allows for the potential incorporation of various fluorophores to achieve desired photophysical properties.

Table 1: Potential Fluorophores for Derivatization of the this compound Scaffold

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Coumarin | 350-450 | 450-550 | Environmentally sensitive, high quantum yield. |

| Fluorescein | ~490 | ~520 | Bright, widely used, pH-sensitive. |

| Rhodamine | ~550 | ~580 | High photostability, bright, less pH-sensitive. |

| Cyanine (e.g., Cy5, Cy7) | 600-800 | 650-850 | Near-infrared (NIR) emission, suitable for in vivo imaging. magtech.com.cn |

Strategies for Identification of Novel Cysteine-Reactive Proteins in Pathogenic Organisms

Cysteine residues play critical roles in protein function and are often targeted by covalent drugs. researchgate.netnih.gov Identifying novel cysteine-reactive proteins, especially in pathogenic organisms, is a key strategy for developing new anti-infective agents. newtbdrugs.org The this compound scaffold serves as a precursor for the synthesis of cysteine-reactive compounds, most notably derivatives of 1,2-benzisoselenazol-3(2H)-one (ebselen). nih.govnih.gov Ebselen (B1671040) and its analogues are known to interact with cysteine thiols in proteins. unitn.it

A powerful strategy for target identification is Activity-Based Protein Profiling (ABPP). rsc.org This chemical proteomics technique uses reactive probes to map the functional state of enzymes and other proteins directly in complex biological systems. nih.govrsc.org A common ABPP approach for cysteine profiling is isoTOP-ABPP, which utilizes iodoacetamide-alkyne (IA-alkyne) probes to label reactive cysteines. nih.gov

A strategic workflow to identify targets in pathogenic organisms using the this compound scaffold would involve:

Library Synthesis: Synthesizing a library of ebselen-like derivatives by reacting this compound and its analogues with potassium selenocyanate (B1200272) via copper-catalyzed C-Se bond formation. nih.gov

Competitive ABPP: Incubating proteomes from a pathogenic organism with a compound from the synthesized library. This allows the compound to bind to its specific cysteine targets.

Probe Labeling: Treating the proteome with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., IA-alkyne). This probe labels the cysteine residues that were not engaged by the test compound. nih.gov

Target Identification: Using "click chemistry" to attach a reporter tag (like biotin) to the probe-labeled proteins for enrichment, followed by mass spectrometry to identify and quantify the labeled cysteines. nih.gov Proteins whose cysteine residues show reduced labeling in the presence of the test compound are identified as its targets. nih.gov

Table 2: Workflow for Cysteine-Reactive Target Identification using ABPP

| Step | Description | Technique(s) |

|---|---|---|

| 1. Compound Incubation | A library of this compound derivatives is incubated with a pathogenic organism's proteome. | Medicinal Chemistry |

| 2. Reactive Cysteine Labeling | A broad-reactivity probe (e.g., IA-alkyne) is added to label cysteines not bound by the test compound. | Activity-Based Protein Profiling (ABPP) |

| 3. Reporter Tagging & Enrichment | A biotin (B1667282) tag is attached to the probe via CuAAC ("click chemistry"), and biotinylated proteins are captured. | Click Chemistry, Affinity Purification |

| 4. Proteomic Analysis | Enriched proteins are digested and analyzed by mass spectrometry to identify the specific proteins and cysteine sites engaged by the test compound. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

This approach enables the unbiased, proteome-wide discovery of protein targets for compounds derived from the this compound scaffold, paving the way for understanding their mechanism of action and developing new therapeutics against pathogens. researchgate.net

Contribution to the Discovery of Lead Compounds for Targeted Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The this compound structure has proven to be a fruitful starting point for the discovery of such lead compounds for a variety of diseases. sygnaturediscovery.comdndi.org Its utility stems from its role as a versatile intermediate that can be readily modified to generate libraries of new chemical entities for screening. nih.govnih.gov

Research has demonstrated that this compound is a key precursor for the synthesis of ebselen derivatives. nih.govnih.gov These organoselenium compounds have been investigated for a range of applications, including as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, and as potential agents against Mycobacterium tuberculosis. nih.govnih.gov The synthesis typically involves a copper-promoted reaction between the 2-iodobenzamide (B1293540) and potassium selenocyanate to form the core 1,2-benzisoselenazol-3(2H)-one structure. nih.govgoogle.com

Furthermore, derivatives of this scaffold have been explored as ligands for sigma receptors, which are implicated in cancer and neurological disorders. smolecule.commdpi.com The ability to systematically alter both the N-phenyl ring and the substituents replacing the iodine atom allows medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies, optimizing compounds for potency, selectivity, and pharmacokinetic properties. tandfonline.com For example, modifying the substitution pattern on the fluorophenyl group or replacing it entirely can fine-tune the compound's interaction with its biological target. nih.gov

Table 3: Biologically Active Compounds Derived from the this compound Scaffold

| Derivative Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| 1,2-Benzisoselenazol-3(2H)-ones | SARS-CoV-2 Main Protease (Mpro) nih.gov | Antiviral (COVID-19) |

| 1,2-Benzisoselenazol-3(2H)-ones | Mycobacterium tuberculosis Ag85C nih.gov | Anti-infective (Tuberculosis) |

| Benzamide Derivatives | Sigma-1 Receptor (σ1R) mdpi.commdpi.com | Oncology, Neurology |

| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) itn.pt | Oncology |

Future Directions in the Synthetic Versatility and Derivatization of the this compound Scaffold

The synthetic potential of this compound is far from exhausted, with several promising future directions for its derivatization. The scaffold's value lies in the ortho-iodo-substituent, which acts as a versatile chemical handle for a wide array of synthetic transformations. scribd.com

Future synthetic strategies will likely focus on:

Advanced Cross-Coupling Reactions: While established methods are effective, the application of novel and more efficient cross-coupling protocols could expand the accessible chemical space. This includes modern variations of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce increasingly complex and diverse functionalities at the 2-position. nih.govacs.org

C-H Activation: Direct C-H activation on the benzamide or fluorophenyl rings could provide new avenues for derivatization, bypassing the need for pre-functionalized starting materials and offering more atom-economical synthetic routes.

Multicomponent Reactions (MCRs): Designing MCRs that incorporate the this compound scaffold would enable the rapid assembly of complex molecules in a single step, significantly accelerating the discovery process. rug.nl

Development of Chimeric Molecules: The scaffold can be used as a building block for creating bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). By attaching a linker and a ligand for an E3 ubiquitin ligase to a derivative of the scaffold that binds a target protein, the resulting PROTAC could induce the targeted degradation of disease-causing proteins. acs.org

Flow Chemistry: Implementing flow chemistry for the synthesis of derivatives could improve reaction efficiency, safety, and scalability, allowing for the rapid generation of compound libraries for high-throughput screening.

Table 4: Synthetic Reactions for Derivatization of the 2-Iodo Position

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters, Pd Catalyst | Aryl, Heteroaryl, Alkyl groups |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl groups |

| Heck Coupling | Alkenes, Pd Catalyst | Alkenyl groups |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst | Amino groups (N-Aryl, N-Alkyl) |

| C-Se Coupling | KSeCN, Cu Catalyst | Selenocyanate (precursor to ebselen) nih.govgoogle.com |

| Carbonylation | Carbon Monoxide, Pd Catalyst | Carboxylic acid derivatives (esters, amides) |

These advanced synthetic strategies will continue to leverage the this compound scaffold as a cornerstone for building the next generation of complex and potent bioactive molecules. mdpi.com

Synergistic Integration of Computational and Experimental Methodologies for Accelerated Discovery

The traditional drug discovery pipeline is time-consuming and expensive. The integration of computational methods with experimental validation offers a synergistic approach to accelerate the process of identifying and optimizing lead compounds derived from scaffolds like this compound. fmhr.org This modern paradigm relies on an iterative cycle of computational prediction and experimental testing. nih.gov

The workflow typically proceeds as follows:

Virtual Library Design and Screening: A large virtual library of derivatives is computationally generated from the this compound scaffold. This library is then screened in silico against the three-dimensional structure of a biological target using molecular docking techniques. mdpi.commdpi.com This process predicts the binding affinity and pose of each compound, allowing researchers to prioritize a smaller, more promising set of molecules for synthesis. fmhr.org

Synthesis and Experimental Validation: The top-ranked compounds from the virtual screen are synthesized. Their actual biological activity is then determined through in vitro assays (e.g., enzyme inhibition, receptor binding). sygnaturediscovery.com

Model Refinement and Iteration: The experimental data is used to refine the computational models. Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be built to better correlate chemical structures with biological activity. mdpi.com These improved models are then used to screen new virtual compounds or suggest modifications to existing ones, initiating another cycle of the discovery process. nih.gov

This synergistic approach has several advantages: it reduces the number of compounds that need to be synthesized and tested, lowers costs, and shortens the timeline for lead discovery. fmhr.org By focusing experimental resources on compounds with a higher probability of success, the integration of computational and experimental methods ensures a more efficient and rational path toward developing new therapeutics. researchgate.netnih.gov

Table 5: The Integrated Computational-Experimental Drug Discovery Cycle

| Phase | Methods | Objective |

|---|---|---|

| 1. Design & Predict | Molecular Modeling, Virtual Screening, Molecular Docking | Generate a virtual library of derivatives and predict their binding to a target protein. Prioritize candidates for synthesis. |

| 2. Synthesize & Test | Organic Synthesis, In Vitro Biological Assays | Synthesize the prioritized compounds and experimentally measure their biological activity. |

| 3. Analyze & Refine | QSAR, Machine Learning, Data Analysis | Use experimental results to build predictive models that correlate structure with activity. |

| 4. Iterate | Return to Phase 1 | Use the refined models to design and predict the activity of a new generation of compounds, continuing the cycle. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.